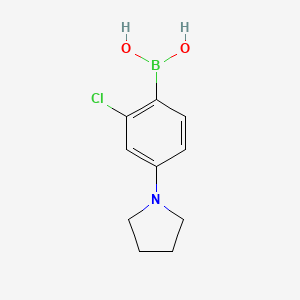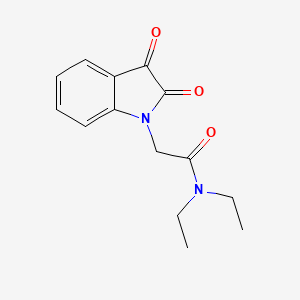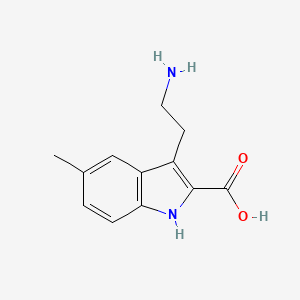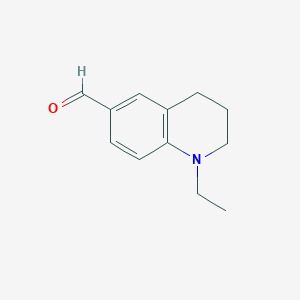![molecular formula C8H13ClO3S B2513899 {6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride CAS No. 2091952-85-9](/img/structure/B2513899.png)
{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride” is a chemical compound with the CAS Number: 2091952-85-9 . It has a molecular weight of 224.71 .
Molecular Structure Analysis
The IUPAC name for this compound is (6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride . The InChI code for this compound is 1S/C8H13ClO3S/c9-13(10,11)5-7-4-8(6-12-7)2-1-3-8/h7H,1-6H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Occupational Health and Environmental Safety
- Occupational exposure to chlorinated solvents, including those related to methanesulfonyl chloride derivatives, has been associated with adverse health effects. These include toxicity to the central nervous system, reproductive system, liver, and kidneys, along with potential carcinogenicity. Efforts to understand these effects have been hampered by confounding factors and mixed exposures, highlighting the need for future prospective studies incorporating biomarkers of exposure and effect (Ruder, 2006).
Advanced Oxidation Processes
- Chloride ions impact advanced oxidation processes (AOPs), which are critical in environmental applications, such as water treatment. The presence of chloride ions can lead to the formation of chlorine radicals, influencing the degradation pathways of organic pollutants. This review emphasizes the necessity of considering chlorinated by-products' mutagenicity and toxicity, underlining the environmental implications of using chlorinated compounds (Oyekunle et al., 2021).
Chemical Synthesis and Functionalization
- Trifluoromethanesulfonyl chloride (CF3SO2Cl) has been utilized in various chemical reactions for the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This compound showcases the versatile application of sulfonyl chloride derivatives in chemical synthesis, including enantioselective chlorination and other bond-forming reactions. The distinct reactivity of CF3SO2Cl under reductive conditions, compared to its sodium salt counterpart requiring oxidative conditions, illustrates the diverse functionalization strategies achievable with chlorinated reagents (Chachignon, Guyon, & Cahard, 2017).
Methane Functionalization
- The challenge of directly oxidizing methane into functionalized products remains significant, with homogeneous systems reviewed for their potential in converting methane to chemicals and fuels. This research highlights ongoing efforts to develop less expensive, cleaner processes for methane utilization, which indirectly relates to the broader context of employing chlorinated compounds like methanesulfonyl chloride derivatives in catalytic and environmental applications (Gunsalus et al., 2017).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). The precautionary statements associated with this compound include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
6-oxaspiro[3.4]octan-7-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3S/c9-13(10,11)5-7-4-8(6-12-7)2-1-3-8/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXGJRGHWKAILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole](/img/structure/B2513824.png)



![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2513828.png)

![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513833.png)


![Sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B2513837.png)
![2-cyclopropyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2513839.png)